molecular formula C12H14N2O3S B2988745 N-((2,5-dimethylfuran-3-yl)methyl)pyridine-3-sulfonamide CAS No. 1797845-82-9

N-((2,5-dimethylfuran-3-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2988745
CAS RN: 1797845-82-9
M. Wt: 266.32
InChI Key: FSCUCIRQIFRQHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for N-((2,5-dimethylfuran-3-yl)methyl)pyridine-3-sulfonamide were not found, general methods for similar compounds involve the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents . Another method involves the addition of Grignard reagents to pyridine N-oxides .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring and a furan ring. The compound contains a total of 33 bonds, including 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aromatic), 1 Furane, and 1 Pyridine .

Scientific Research Applications

Electronic Effects in Heterodimetallic Complexes

Research highlights the unusual electronic effects of electron-withdrawing sulfonamide groups in heterodimetallic complexes, emphasizing their application in the synthesis of compounds with optically and magnetically active properties. The study discusses the impact of these groups on the stability and electronic structure of homometallic complexes, demonstrating their potential in designing materials with tunable electronic and magnetic properties (Edder et al., 2000).

Synthesis of Functionalized Pyrrolidones

Another application involves the synthesis of functionalized pyrrolidones through metal-free regioselective oxidative cyclization, facilitated by dimethyl sulfoxide (DMSO) and N-iodosuccinimide. This method provides an efficient pathway to synthesize pyrrolidone skeletons, which are crucial intermediates in pharmaceutical synthesis (Prabagar et al., 2016).

Development of Antiproliferative Agents

The design and synthesis of N,N-dimethylbenzenesulfonamide derivatives have been explored for their potential as antiproliferative agents. These studies include the creation of novel compounds that exhibit significant in vitro activity against cancer cell lines, indicating the role of sulfonamide derivatives in developing new anticancer drugs (Bashandy et al., 2014).

Synthesis of Heterocyclic Compounds with Antibacterial Activity

Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promise for antibacterial applications. These compounds, derived from reactions involving ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, have exhibited high antibacterial activities, underscoring the potential of sulfonamido groups in developing new antibiotics (Azab et al., 2013).

Material Science Applications

The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been investigated, highlighting applications in material science. These polyamides demonstrate promising characteristics such as high thermal stability, low dielectric constants, and excellent mechanical properties, making them suitable for advanced materials applications (Liu et al., 2013).

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-9-6-11(10(2)17-9)7-14-18(15,16)12-4-3-5-13-8-12/h3-6,8,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCUCIRQIFRQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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